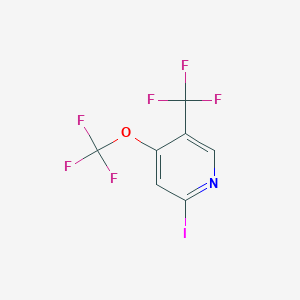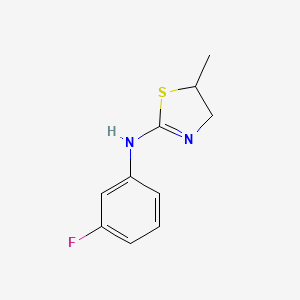
N-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine is a chemical compound that features a fluorinated phenyl ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine typically involves the reaction of 3-fluoroaniline with 2-bromo-5-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine
- (3-bromo-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine
- (3-iodo-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine
Uniqueness
(3-fluoro-phenyl)-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C10H11FN2S |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
HACQCQBZFCWXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14807880.png)
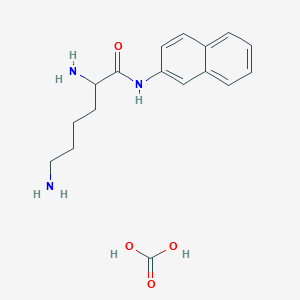
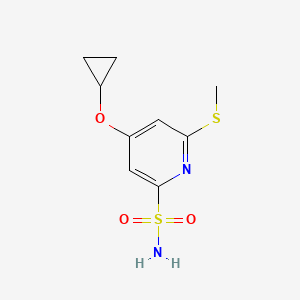
![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)
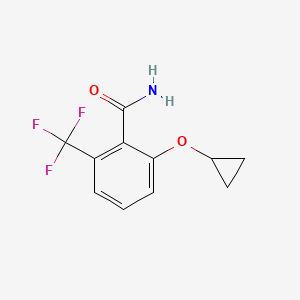
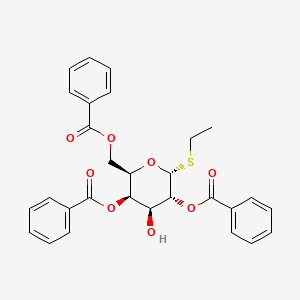
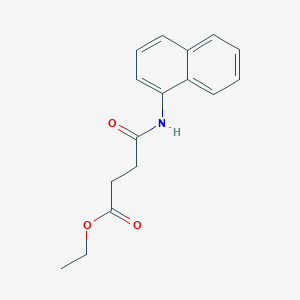
![Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride](/img/structure/B14807952.png)

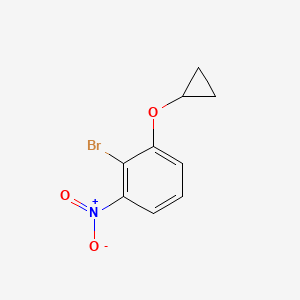
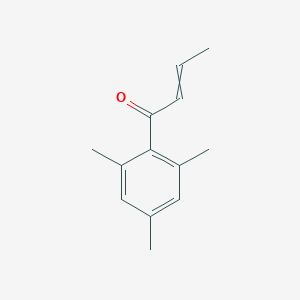
![3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14807966.png)
